

## intermediate-5

understanding the stereochemistry of Taltobulin

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An In-Depth Technical Guide to the Stereochemistry of a Key Taltobulin Synthetic Intermediate

A Note on Nomenclature: The query for "**Taltobulin intermediate-5**" did not yield a specific, publicly documented chemical structure corresponding to this name in peer-reviewed literature. It is likely that this designation is part of an internal, non-standardized nomenclature. This guide will therefore focus on a critical, stereochemically-defined intermediate from a published, convergent total synthesis of Taltobulin: intermediate 15a, as described by Charoenpattarapreeda et al. in Angewandte Chemie[1][2][3]. The stereochemical integrity of this intermediate is paramount for the desired biological activity of the final Taltobulin molecule.

Taltobulin (also known as HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin.[1][2][3] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The therapeutic efficacy of Taltobulin is intrinsically linked to its precise three-dimensional structure, specifically its (S,S,S) absolute configuration. This stereochemistry is meticulously established during its multi-step synthesis, and the characterization of chiral intermediates is crucial for ensuring the correct final product.

# The Critical Role of Intermediate 15a in Taltobulin Synthesis

In the convergent synthesis of Taltobulin reported by Charoenpattarapreeda et al., intermediate 15a is a dipeptide fragment that incorporates two of the three chiral centers of the final Taltobulin molecule. The stereochemistry of this intermediate is definitively confirmed through



X-ray crystallography, providing a rigid and unambiguous assignment of its absolute configuration. This verified intermediate is then carried forward in the synthesis, ensuring the stereochemical fidelity of the subsequent products.

## Data Presentation: Crystallographic Data of Intermediate 15a

The following table summarizes the key crystallographic data for intermediate 15a, which confirms its absolute stereochemistry. This data is foundational for the quality control and validation of the synthetic process.

Parameter	Value
Chemical Formula	C20H38N2O5
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	10.123
b (Å)	15.456
c (Å)	16.789
α (°)	90
β (°)	90
y (°)	90
Flack Parameter	0.05(7)

# Experimental Protocols Synthesis of Intermediate 15a

The synthesis of intermediate 15a is achieved through a peptide coupling reaction between two precursor fragments. The following is a representative experimental protocol based on the published synthesis.



#### Materials:

- N-Boc-N-methyl-L-valine
- (S)-2-amino-3-methyl-1-butanol
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium)
- DIPEA (N,N-Diisopropylethylamine)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- To a solution of N-Boc-N-methyl-L-valine (1.0 eq) in DCM at 0 °C is added HATU (1.1 eq) and DIPEA (2.5 eq).
- The reaction mixture is stirred at 0 °C for 15 minutes.
- A solution of (S)-2-amino-3-methyl-1-butanol (1.2 eq) in DCM is then added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12 hours.
- The reaction mixture is quenched with saturated aqueous sodium bicarbonate and the layers are separated.
- The aqueous layer is extracted with DCM (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.



The crude product is purified by silica gel column chromatography to afford intermediate 15a as a white solid.

### X-ray Crystallographic Analysis of Intermediate 15a

Single crystals of intermediate 15a suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and hexanes.

#### Instrumentation:

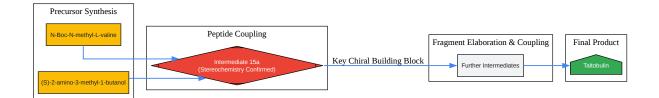
- Rigaku Oxford Diffraction SuperNova single-crystal X-ray diffractometer
- Graphite-monochromated Cu Kα radiation (λ = 1.54184 Å)

#### Procedure:

- A suitable single crystal is mounted on a goniometer head.
- Data is collected at a temperature of 150 K.
- The structure is solved by direct methods and refined by full-matrix least-squares on F2.
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are placed in calculated positions and refined using a riding model.
- The absolute stereochemistry is determined by anomalous dispersion effects and confirmed by the Flack parameter.

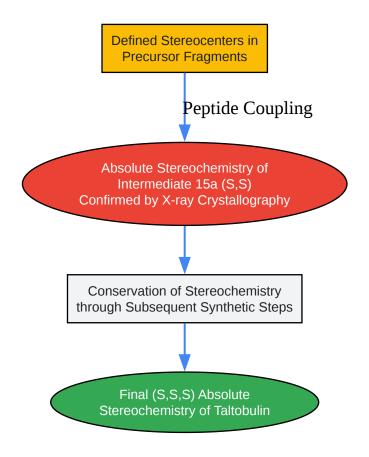
### **Mandatory Visualizations**





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Caption: Synthetic pathway to Taltobulin highlighting Intermediate 15a.



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Caption: Logical flow of stereochemical control in Taltobulin synthesis.



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### References

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